N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
N-(1-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyrazole and thiazole scaffold.
Properties
IUPAC Name |
N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-12-9-17(21-18(24)16-7-4-8-26-16)23(22-12)19-20-15(11-27-19)13-5-3-6-14(10-13)25-2/h3-11H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOUFMQEFJAKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC(=CS3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 434.5 g/mol. The structure features a thiazole moiety, a pyrazole ring, and a thiophene component, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Inhibition of cell proliferation |
| NCI-H460 | 42.30 | Disruption of cell cycle |
These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly in cancerous cells, which contributes to its anticancer efficacy.
- Inhibition of Key Kinases : Some studies suggest that similar compounds in its class inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- The thiazole and pyrazole moieties are essential for maintaining anticancer activity, as modifications in these regions significantly affect potency .
Case Studies
Several case studies have documented the effects of related compounds within this chemical class:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives demonstrated promising anticancer activities with IC50 values ranging from 0.067 µM to 49.85 µM against various cancer types, indicating that structural modifications can lead to enhanced efficacy .
- Thiazole-Based Agents : Thiazole-containing compounds have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in multiple cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique arrangement of heterocyclic rings, including thiazole, pyrazole, and thiophene moieties, which contribute to its biological activity. The specific arrangement allows for interactions with biological targets, making it a candidate for drug development.
Table 1: Structural Components of the Compound
| Component | Structure Description |
|---|---|
| Thiazole | A five-membered ring containing sulfur and nitrogen |
| Pyrazole | A five-membered ring containing two nitrogen atoms |
| Thiophene | A five-membered ring containing sulfur |
| Carboxamide Group | An amide functional group (-C(=O)NH2) |
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide exhibit significant anticancer properties. Research suggests that these compounds may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of similar thiazole-derived compounds. The results showed that these compounds effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.
Case Study: Inhibition of Inflammatory Markers
In vitro studies demonstrated that derivatives of this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential role in treating inflammatory diseases .
Neuroprotective Effects
Research into neuroprotection has revealed that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection Mechanism
A recent investigation highlighted the neuroprotective capabilities of thiazole-based compounds against glutamate-induced neurotoxicity. The study found that these compounds could mitigate oxidative stress and enhance neuronal survival rates .
Comparison with Similar Compounds
Research Findings and Implications
- The absence of a nitro group may alter its mechanism of action compared to these analogs .
- Synthetic Challenges : Lower yields in cyclopropane derivatives (e.g., 16–25%) highlight the advantage of the target’s pyrazole-thiazole framework for scalable synthesis .
- Spectroscopic Characterization : LCMS and NMR data for analogs (e.g., 1H NMR: δ 8.21–7.12 ppm for thiophene protons) provide benchmarks for validating the target compound’s structure .
Q & A
Basic Synthesis: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and pyrazole intermediates, followed by coupling under controlled conditions. Key steps include:
- Cyclization : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives .
- Coupling Reactions : Amide bond formation between the pyrazole-thiazole intermediate and thiophene-2-carboxylic acid, often employing coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .
- Optimization : Yield improvements (e.g., 65–76%) are achieved by adjusting temperature (reflux conditions), solvent polarity (ethanol, DMF), and catalyst choice. Purification via recrystallization (ethanol/water) or column chromatography enhances purity .
Basic Characterization: Which spectroscopic and analytical methods are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromaticity. For example, thiophene protons appear as distinct doublets (~δ 7.2–7.5 ppm), while pyrazole methyl groups resonate near δ 2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Key absorptions include C=O (1650–1700 cm), C=N (1600 cm), and C-S-C (650–750 cm) .
Advanced Synthesis: How can low yields in the final coupling step be addressed?
Low yields often stem from steric hindrance or poor solubility of intermediates. Solutions include:
- Solvent Optimization : Switching to polar aprotic solvents (e.g., DMSO) to enhance reactant solubility .
- Catalytic Additives : Using DMAP to accelerate amide bond formation .
- Microwave-Assisted Synthesis : Reducing reaction time and improving efficiency .
Data Contradictions: How should discrepancies in reported biological activity be resolved?
Conflicting bioactivity data may arise from assay variability or impurities. Mitigation strategies:
- Purity Validation : Re-analyze compounds via HPLC (>95% purity) before testing .
- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., antimicrobial vs. anticancer screens) .
- Structural Confirmation : Ensure correct stereochemistry via X-ray crystallography if needed .
Structure-Activity Relationship (SAR): Which structural motifs influence its biological activity?
- Thiazole Ring : Essential for binding to bacterial DNA gyrase or kinase targets .
- Methoxy Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
- Pyrazole Methyl Group : Reduces metabolic degradation, improving pharmacokinetics .
Advanced Stability: What methodologies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–60°C), and UV light, monitoring degradation via HPLC .
- Metabolic Stability : Use liver microsome assays to identify major metabolites .
Interaction Mechanisms: How can molecular docking predict target binding modes?
- Target Selection : Prioritize proteins with known pyrazole/thiazole interactions (e.g., COX-2, EGFR kinase) .
- Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations, validated by MD simulations .
- Binding Affinity Correlation : Compare docking scores (e.g., ΔG) with experimental IC values .
Alternative Synthetic Routes: How do microwave-assisted and traditional methods compare?
- Microwave Synthesis : Reduces reaction time (1–2 hours vs. 24 hours) and improves yield by 10–15% via uniform heating .
- Traditional Reflux : Lower equipment cost but prone to side reactions (e.g., oxidation) .
Isomer Separation: What chromatographic techniques resolve stereoisomers or regioisomers?
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Crystallization : Diastereomeric salt formation with L-tartaric acid for enantiomer resolution .
Computational Modeling: How can DFT calculations predict reactivity and regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
